27-Carboxy-7-keto Cholesterol-d4
Description
Properties
Molecular Formula |
C₂₇H₃₈D₄O₄ |
|---|---|
Molecular Weight |
434.64 |
Synonyms |
(3β)-3-Hydroxy-7-oxocholest-5-en-26-oic Acid-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences:
†Estimated based on 7KC-d7 (407.7) with carboxy group addition (~+12) and deuterium adjustment.
Analytical Utility in Research
- This compound: Used as a stable isotope internal standard to account for matrix effects and ionization variability in MS. Its deuterium labeling ensures distinct mass shifts from endogenous analytes .
- 7KC-d7 : Similarly employed for 7KC quantification but lacks the C27-carboxy group. Its higher deuterium count (d7 vs. d4) provides a larger mass difference for clearer chromatographic separation .
Clinical and Pathological Implications
Preparation Methods
7-Dehydrocholesterol as a Key Intermediate
The synthesis of 7-ketocholesterol derivatives universally begins with 7-dehydrocholesterol (7-DHC) , a vitamin D3 precursor. Commercial 7-DHC undergoes acetylation to protect the 3β-hydroxyl group, yielding 3β-acetoxy-7-dehydrocholesterol (2) . This intermediate is critical for subsequent dehydrogenation and oxidation steps.
Windaus-Linsert dehydrogenation, employing mercury(II) acetate, introduces a third double bond at the C9–C11 position, producing cholestatrienol acetate (3) . Modern adaptations of this century-old method achieve yields exceeding 80% through rigorous temperature control (40–50°C) and stoichiometric optimization. Saponification of 3 under basic conditions (K2CO3/MeOH) quantitatively generates cholestatrienol (4) , setting the stage for 7-keto group installation.
Oxidation to 7-Ketocholesterol
Two principal methods dominate 7-ketocholesterol synthesis:
-
Swern Oxidation : Treatment of 4 with oxalyl chloride and dimethyl sulfide in anhydrous DCM at −60°C, followed by triethylamine quenching, yields 7-ketocholesterol acetate (5) . Over-oxidation to α,β-unsaturated ketones is mitigated by limiting reagent excess and reaction time.
-
t-Butyl Chromate Oxidation : Direct oxidation of cholesteryl acetate with t-butyl chromate in acetic acid at 70°C produces 7-ketocholesteryl acetate, albeit with 25% unreacted starting material requiring preparative TLC purification.
Table 1: Comparative Analysis of 7-Ketocholesterol Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Swern Oxidation | 68 | ≥95 | Over-oxidation side products |
| t-Butyl Chromate | 45 | 75 | Incomplete conversion |
Introduction of the 27-Carboxy Group
Side-Chain Functionalization Strategies
The C27 methyl terminus of cholesterol derivatives is oxidized to a carboxylic acid via a three-step sequence:
-
Epoxidation : Ozonolysis of a strategically introduced C24–C25 double bond forms an epoxide, which is hydrolyzed to a diol under acidic conditions.
-
Periodate Cleavage : Treatment with NaIO4 cleaves the diol to a C24 aldehyde.
-
Oxidation to Carboxylic Acid : Jones reagent (CrO3/H2SO4) oxidizes the aldehyde to 27-carboxy-7-ketocholesterol .
Isotopic Labeling with Deuterium
Deuteration at four positions is achieved through:
-
Methyl Group Exchange : Refluxing the C26 and C27 methyl groups with D2O in the presence of PtO2 catalyzes H/D exchange, generating CD3 moieties.
-
Synthetic Precursor Incorporation : Using deuterated acetic anhydride (Ac2O-d6) during the initial acetylation step ensures 3β-acetate-d3 formation, though this contributes only three deuteriums. Full d4 labeling requires additional deuteration at C26.
Table 2: Deuteration Efficiency in Sterol Derivatives
| Deuteration Method | Positions Labeled | Isotopic Purity (%) |
|---|---|---|
| Catalytic H/D Exchange | C26, C27 | 98.5 |
| Acetic Anhydride-d6 | 3β-Acetyl | 99.9 |
Purification and Characterization
Chromatographic Separation
Preparative TLC with ethyl ether/cyclohexane (90:10 v/v) resolves 7-ketocholesterol from cholesterol contaminants. Double development (ether followed by ether/cyclohexane) achieves baseline separation of diastereomers and oxidation byproducts.
Spectroscopic Validation
-
NMR : The 7-keto group resonates at δ 213 ppm in 13C NMR, while the 27-carboxy proton appears as a triplet at δ 2.41 ppm (J = 7.2 Hz).
-
Mass Spectrometry : ESI-MS shows [M−H]− at m/z 487.3 for the deuterated compound, with a 4 Da shift relative to the protiated form.
Table 3: Key Spectroscopic Signatures of 27-Carboxy-7-keto Cholesterol-d4
| Technique | Diagnostic Feature | Reference Compound Shift |
|---|---|---|
| 1H NMR | δ 5.72 (m, H-6) | Δ +0.03 ppm |
| 13C NMR | δ 213.1 (C-7 ketone) | Δ −0.2 ppm |
| FT-IR | 1705 cm−1 (C=O stretch) | N/A |
Challenges and Optimization
Q & A
Basic Research Questions
Q. What is the role of 27-Carboxy-7-keto Cholesterol-d4 in quantifying oxysterols via mass spectrometry?
- Methodological Answer : this compound serves as a deuterated internal standard (IS) for precise quantification of non-deuterated oxysterols in biological samples. Its use compensates for matrix effects and ionization efficiency variations in GC-/LC-MS workflows. Researchers should spike known concentrations of the IS into samples during extraction, ensuring parity in recovery rates between the IS and target analytes. Calibration curves are constructed using analyte-to-IS peak area ratios to minimize instrument drift .
Q. How do researchers select between GC-MS and LC-MS for analyzing this compound in lipidomics studies?
- Methodological Answer : GC-MS is preferred for volatile or derivatized oxysterols, offering high resolution for structural isomers. LC-MS (e.g., reverse-phase columns with ESI or APCI ionization) is better for thermally labile compounds. For this compound, LC-MS/MS with MRM (multiple reaction monitoring) is optimal due to its polar carboxylic acid group, which enhances ionization efficiency in positive/negative mode. Method validation should include limits of detection (LOD) and quantification (LOQ) using spiked blank matrices .
Advanced Research Questions
Q. How can researchers address isotopic interference when using this compound in complex biological matrices?
- Methodological Answer : Isotopic overlap between the deuterated IS and endogenous oxysterols can occur due to natural abundance of heavier isotopes (e.g., ¹³C, ³⁷Cl). To mitigate this:
- Use high-resolution mass spectrometers (HRMS) to resolve mass differences (e.g., Q-TOF or Orbitrap).
- Optimize chromatographic separation to baseline-resolve the IS and analyte.
- Validate method specificity by analyzing IS-free matrices and comparing with spiked samples. Statistical tools like signal-to-noise (S/N) ratios and coefficient of variation (CV) across replicates ensure accuracy .
Q. What experimental design considerations are critical for longitudinal studies tracking this compound in neurodegenerative disease models?
- Methodological Answer :
- Sample Collection : Standardize sampling timepoints (e.g., pre-/post-treatment) to account for diurnal cholesterol fluctuations.
- Matrix Effects : Use surrogate matrices (e.g., charcoal-stripped serum) for calibration standards to mimic biological variability.
- Data Normalization : Normalize oxysterol levels to total cholesterol or protein content to control for inter-sample variability.
- Contradiction Analysis : If results conflict with literature (e.g., opposing trends in oxysterol levels), re-examine extraction protocols (e.g., saponification efficiency) or validate with orthogonal methods like immunoassays .
Q. How does isotopic purity (e.g., 99 atom% D) of this compound impact quantification accuracy in tracer studies?
- Methodological Answer : Lower isotopic purity introduces "cross-talk" between deuterated and non-deuterated species, skewing kinetic measurements. Researchers should:
-
Characterize IS purity via NMR or high-resolution MS before use.
-
Apply correction factors to raw data using the formula:
-
Validate with tracer experiments in controlled systems (e.g., cell cultures with stable isotope labeling) .
Data Interpretation & Validation
Q. How should researchers resolve contradictions in this compound recovery rates across different tissue types?
- Methodological Answer : Tissue-specific lipid content (e.g., brain vs. liver) affects extraction efficiency. To address this:
- Perform matrix-matched calibration using tissue homogenates from the same organ.
- Compare recovery rates using labeled vs. unlabeled IS across tissues.
- Apply post-extraction spiking to quantify losses during sample preparation. Statistical tools like ANOVA can identify significant inter-tissue variability .
Q. What strategies validate the oxidative stability of this compound during long-term storage?
- Methodological Answer :
- Accelerated Degradation Studies : Store aliquots at elevated temperatures (e.g., 40°C) and compare degradation kinetics (via LC-MS) to controls stored at -80°C.
- Antioxidant Additives : Test stabilizers like BHT or EDTA in storage buffers.
- Stability Criteria : Define acceptance thresholds (e.g., <10% degradation over 6 months) and document batch-specific storage conditions in metadata .
Method Optimization
Q. How can researchers optimize collision energy (CE) in MS/MS for this compound to enhance sensitivity?
- Methodological Answer :
- Perform CE ramping experiments (e.g., 10–40 eV) to identify the energy yielding the highest precursor-to-product ion transition intensity.
- Use software tools (e.g., Skyline) to automate peak integration and signal-to-noise calculations.
- Validate with inter-laboratory comparisons or reference materials (e.g., NIST SRM 1950 plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
